
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is a complex organic compound that features an acridine moiety, a hydroxyethoxy group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the hydroxyethoxy group and the methanesulfonamide group. Common reagents might include acridine, ethylene oxide, and methanesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide would likely involve its interaction with DNA or proteins. The acridine moiety can intercalate into DNA, disrupting its function and potentially leading to cell death. The hydroxyethoxy and methanesulfonamide groups might enhance its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anticancer drug with a similar acridine structure.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which might confer unique properties in terms of solubility, binding affinity, and biological activity.
Propiedades
Número CAS |
80266-45-1 |
|---|---|
Fórmula molecular |
C22H21N3O4S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-30(27,28)25-15-10-11-20(21(14-15)29-13-12-26)24-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-11,14,25-26H,12-13H2,1H3,(H,23,24) |
Clave InChI |
SIHRZECBNKTYOJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)

![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
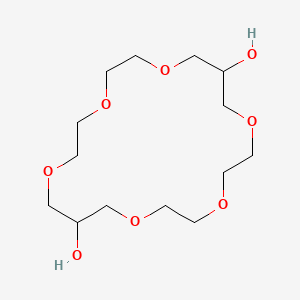
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
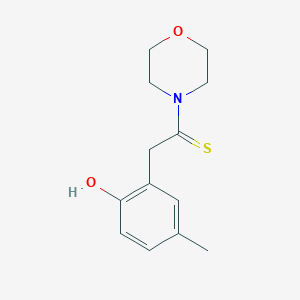
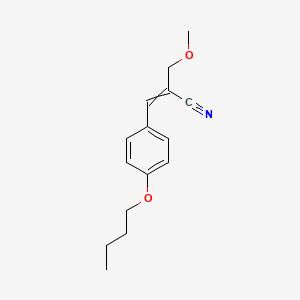
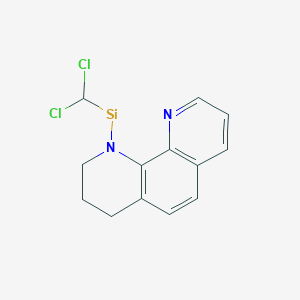
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
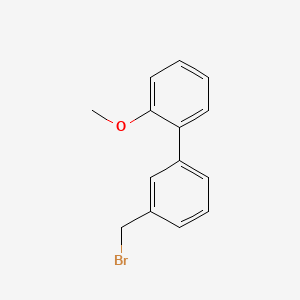

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

